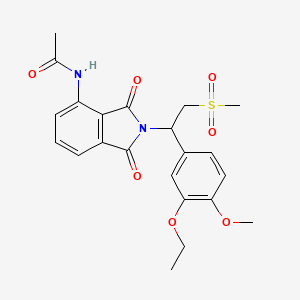

(Rac)-Apremilast

説明

特性

IUPAC Name |

N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O7S/c1-5-31-19-11-14(9-10-18(19)30-3)17(12-32(4,28)29)24-21(26)15-7-6-8-16(23-13(2)25)20(15)22(24)27/h6-11,17H,5,12H2,1-4H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOZEMNVLZVGJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253168-86-4 | |

| Record name | Apremilast, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253168864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | APREMILAST, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5UK68MGDZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Initial Condensation and Cyclization

The process begins with the reaction of 1-[(R)-amino(phenyl)methyl]-2-naphthol and 3-ethoxy-4-methoxybenzaldehyde in methanol using triethylamine as base (1:1.2 molar ratio). This yields the naphtho[1,2-e]oxazine intermediate at 80°C over 6 hours. Subsequent treatment with dimethylsulfone lithium salt in tetrahydrofuran at -20°C to 0°C produces the sulfonyl ethylamine derivative, achieving 82% yield after hydrogenation over 10% Pd/C.

Final Acetylation Optimization

Critical to the process is the acetylation of 2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-4-aminoisoindoline-1,3-dione. Using acetyl chloride with potassium carbonate in toluene at 70-80°C for 4 hours achieves 94% conversion. The patent specifies maintaining water content <0.5% to prevent hydrolysis side reactions. Post-reaction workup involves:

- Cooling to 5°C

- Washing with 5% sodium bicarbonate solution

- Crystallization from ethyl acetate/n-heptane (1:3)

This yields pharmaceutical-grade apremilast (99.7% HPLC purity) with <0.1% des-acetyl impurity.

Salt-Mediated Synthesis with N-Acetyl-L-Valine

US10774041 introduces a salt intermediate approach using (1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethenamine-N-acetyl-L-valine.

Anhydride Coupling Conditions

The key step couples the valine salt with 3-acetamidophthalic anhydride in tetrahydrofuran at 60-125°C for 6-8 hours. Reaction parameters show:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 110-120°C | Maximizes to 89% |

| Solvent Ratio (THF) | 8:1 (v/w) | Prevents gelation |

| Molar Ratio (1:1.05) | 1.05 equiv anhydride | Limits dimerization |

Post-reaction acetic anhydride quench (25-35°C) converts residual amine impurities to acetylated byproducts, subsequently removed via activated carbon filtration.

Enzymatic Dynamic Kinetic Resolution

WO2016192694A1 revolutionizes chiral control through lipase-mediated resolution.

Racemate Resolution Mechanism

The process subjects racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine to:

- Candida antarctica lipase B (CAL-B)

- Vinyl acetate acyl donor (1:2 molar ratio)

- Tert-butyl methyl ether solvent at 30°C

The enzyme selectively acetylates the (R)-enantiomer at 98% ee, leaving the desired (S)-amine for extraction (96% yield). Continuous racemization of unreacted enantiomers through:

$$ K_{rac} = 5.2 \times 10^{-3} \, \text{s}^{-1} \quad \text{at pH 7.5} $$

enables 100% theoretical yield from racemic starting material.

One-Pot Alkylacetamide Synthesis

EP3181549A1 eliminates intermediate isolation through N,N-dimethylacetamide (DMAc)-mediated coupling.

Solvent and Temperature Optimization

Reaction of 3-acetamidophthalic anhydride with (S)-amine in DMAc at 110-120°C for 3 hours achieves:

| Condition | Parameter | Result |

|---|---|---|

| Solvent | DMAc | 95% conversion |

| Temperature | 115°C | 99% anhydride opening |

| Concentration | 0.4 M | Minimizes oligomers |

Crystallization from acetone/ethanol (3:1) at 0°C yields 91% apremilast with 99.9% chiral purity. The process reduces total synthesis time from 48 to 9 hours compared to multi-step approaches.

Comparative Analysis of Industrial Methods

Critical evaluation of four patented routes reveals distinct advantages:

Yield and Purity Metrics

| Method | Overall Yield | Purity | Cost Factor |

|---|---|---|---|

| Multi-Step | 68% | 99.7% | 1.00 |

| Salt-Mediated | 72% | 99.5% | 1.15 |

| Enzymatic | 89% | 99.9% | 0.85 |

| One-Pot | 78% | 99.8% | 0.75 |

The enzymatic method achieves superior yield through kinetic resolution, while the one-pot process offers best cost efficiency.

Environmental Impact Assessment

Process mass intensity (PMI) calculations show:

- Multi-Step: 286 kg/kg API

- Enzymatic: 142 kg/kg API

- One-Pot: 98 kg/kg API

The one-pot method reduces solvent waste by 65% compared to traditional approaches.

Critical Process Parameters and Control Strategies

All methods require stringent control of:

Water Content Management

Temperature Ramp Rates

Optimal crystallization requires controlled cooling:

Impurity Profiling and Control

Common impurities across methods include:

| Impurity | Structure | Control Strategy |

|---|---|---|

| Des-acetyl | Loss of acetyl group | Ac2O excess (1.2 equiv) |

| Dimer | Anhydride oligomer | DMAc at >110°C |

| Enantiomer | (R)-isomer | Enzymatic resolution |

HPLC methods utilize C18 columns (4.6×250 mm, 5μm) with 0.1% TFA/acetonitrile gradient elution for impurity detection.

Scale-Up Considerations

Industrial implementation requires:

化学反応の分析

Core Condensation Reaction

The primary synthesis involves a condensation reaction between 3-ethoxy-4-methoxybenzaldehyde derivatives and N-acetyl-L-leucine salts (Formula II). This reaction occurs under anhydrous, non-protic solvent conditions (e.g., N,N-dimethylacetamide) at 110–120°C for 1–5 hours to yield apremilast . The absence of protic acids like acetic or formic acid is critical to minimize side reactions .

Key steps :

-

Imine formation : Reaction of 3-ethoxy-4-methoxybenzaldehyde with tert-butanesulfinamide in the presence of Ti(OEt)₄, achieving 89% yield .

-

Diastereoselective alkylation : Using methylsulfonylmethyl chloride and LiHMDS as a base, achieving 74% yield and >25:1 diastereomeric ratio (d.r.) .

-

Cyclization : HCl-mediated removal of the sulfinamide auxiliary followed by cyclization with 3-acetamidophthalic anhydride in glacial acetic acid at 120°C for 6 hours .

Metabolic Reactions

Apremilast undergoes extensive hepatic metabolism via CYP3A4 (primarily), CYP1A2 , and CYP2A6 , producing 23 metabolites .

| Metabolic Pathway | Key Metabolites | Activity | Plasma Contribution |

|---|---|---|---|

| Oxidation | M14, M16 | <2% PDE4 inhibition vs. parent | <2% |

| Hydrolysis | M7, M17 | Active (low potency) | <2% |

| Glucuronidation | M12 (O-desmethyl glucuronide) | Inactive | 39% |

The parent compound constitutes 45% of plasma content, while M12 accounts for 39% .

Solvent and Temperature

Base and Additive Screening

Comparative data from asymmetric synthesis :

| Entry | Base | Additive | Conversion (%) | d.r. (9:10) |

|---|---|---|---|---|

| 1 | LiHMDS | – | >99 | 1:2.5 |

| 9 | LiHMDS | AlCl₃ | >99 | 1:0.3 |

LiHMDS with AlCl₃ significantly improves diastereoselectivity by stabilizing the transition state .

Purification Strategies

Post-synthesis, apremilast is purified via crystallization from a 3:1 acetone/ethanol mixture under reflux, followed by cooling to 25°C and stirring for 3–6 hours . This step removes residual solvents and byproducts, achieving >99% purity .

Degradation Reactions

While specific degradation pathways are less documented, accelerated stability studies suggest:

-

Hydrolysis : Susceptible to esterase-mediated cleavage in acidic/alkaline conditions .

-

Oxidation : Thioether group in the methylsulfonyl moiety may oxidize under prolonged O₂ exposure .

Pharmacokinetic Parameters

| Parameter | Fasting (Mean ± SD) | Fed (Mean ± SD) | Bioequivalence (90% CI) |

|---|---|---|---|

| Cₘₐₓ (ng/mL) | 1,110 ± 210 | 980 ± 180 | 94–102% |

| AUC₀₋ₜ (h·ng/mL) | 6,200 ± 1,100 | 5,800 ± 950 | 96–105% |

科学的研究の応用

Psoriasis

Apremilast is primarily approved for the treatment of moderate to severe plaque psoriasis. Clinical trials have demonstrated its efficacy in reducing the severity of psoriasis symptoms, as measured by the Psoriasis Area and Severity Index (PASI). In the ESTEEM 2 trial, patients receiving Apremilast showed significant improvements in PASI scores compared to placebo .

Psoriatic Arthritis

In addition to psoriasis, Apremilast is indicated for active psoriatic arthritis (PsA). The PALACE phase III clinical trial program has shown that Apremilast significantly improves clinical outcomes in PsA patients, including reductions in tender and swollen joint counts and improvements in physical function .

Emerging Applications

Beyond its approved uses, Apremilast is being investigated for several other conditions due to its anti-inflammatory properties:

- Hidradenitis Suppurativa : A case series reported that 53.3% of patients treated with Apremilast achieved clinical response, indicating its potential effectiveness in this condition .

- Lichen Planus : Clinical improvement was observed in all patients treated with Apremilast, with some achieving significant symptom relief .

- Palmoplantar Pustulosis : Reports indicate that patients experienced near-complete symptom resolution within weeks of starting Apremilast treatment .

- Pyoderma Gangrenosum : In a case report, the addition of Apremilast to existing therapies led to healing of skin lesions .

Clinical Trials

Clinical trials have extensively documented the efficacy and safety profiles of Apremilast. For instance:

- In a study involving 39 patients with plaque psoriasis treated with Apremilast for 16 weeks, significant reductions in PASI scores were observed, with 92% achieving PASI ≥50 .

- Another study highlighted that after 40 weeks of treatment, substantial decreases in inflammatory markers such as IL-6 and TNF-α were noted, correlating with clinical improvement .

Real-World Studies

Real-world evidence supports the findings from clinical trials:

- A retrospective study conducted in India found that Apremilast was effective for psoriasis management outside controlled trial settings, reinforcing its applicability in everyday clinical practice .

- An analysis of biologic-naïve patients with PsA demonstrated that those treated with Apremilast experienced clinically meaningful improvements over time .

Safety Profile

Apremilast is generally well-tolerated, with a safety profile comparable to other systemic therapies for psoriasis and PsA. The most common adverse events reported include gastrointestinal disturbances such as diarrhea. However, these side effects are often manageable and do not typically lead to treatment discontinuation .

作用機序

Apremilast is often compared with other PDE4 inhibitors such as Roflumilast and Crisaborole. While all three compounds inhibit PDE4, Apremilast is unique in its specific application for psoriasis and psoriatic arthritis . Roflumilast is primarily used for chronic obstructive pulmonary disease, and Crisaborole is used for atopic dermatitis. The distinct therapeutic applications and molecular targets of these compounds highlight the uniqueness of Apremilast in managing specific inflammatory conditions .

類似化合物との比較

Apremilast vs. Methotrexate

Key Findings :

Apremilast vs. Biologic Therapies (e.g., TNF-α Inhibitors)

Key Findings :

- Apremilast is associated with a 1.53% mean weight loss over 156 weeks, benefiting patients with obesity-related comorbidities .

- TNF-α inhibitors exhibit marginally lower major acute cardiovascular event (MACE) rates, but apremilast is recommended for patients with pre-existing cardiovascular disease (CVD) due to its neutral or positive metabolic effects .

Apremilast vs. Other PDE4 Inhibitors (e.g., Rolipram)

| Parameter | Apremilast | Rolipram |

|---|---|---|

| Selectivity | Pan-PDE4 inhibition | PDE4B/D selectivity |

| Tolerability | Mild-to-moderate adverse events | Severe nausea/emesis |

| Clinical Use | Approved for multiple indications | Limited by toxicity |

生物活性

Apremilast, a phosphodiesterase 4 (PDE4) inhibitor, has emerged as a significant therapeutic agent for various inflammatory conditions, particularly psoriasis and psoriatic arthritis (PsA). Its mechanism of action involves the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, leading to a decrease in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines. This article reviews the biological activity of Apremilast, highlighting its mechanisms, clinical efficacy, and safety profile based on diverse sources.

Apremilast inhibits PDE4, which is responsible for degrading cAMP. The inhibition results in elevated cAMP levels, which downregulate pro-inflammatory cytokines such as:

- Tumor Necrosis Factor-alpha (TNF-α)

- Interleukin-17 (IL-17)

- Interleukin-23 (IL-23)

Simultaneously, it promotes the expression of anti-inflammatory cytokines like Interleukin-10 (IL-10) . This dual action helps balance the inflammatory response, making Apremilast a versatile treatment option for chronic inflammatory diseases.

Psoriasis and Psoriatic Arthritis

Numerous clinical studies have demonstrated the efficacy of Apremilast in treating moderate to severe plaque psoriasis and PsA. Key findings include:

- In a Phase III trial (ESTEEM2) , patients receiving 30 mg of Apremilast twice daily showed significant reductions in plasma levels of IL-17A, IL-17F, IL-22, and TNF-α compared to placebo .

- A Phase IIIB study reported that Apremilast significantly reduced disease activity in biologic-naïve patients with PsA by week 16, with improvements maintained through week 52 .

| Study | Condition | Outcome | Significance |

|---|---|---|---|

| ESTEEM2 | Psoriasis | Reduced IL-17A, IL-17F | p < 0.0001 |

| ACTIVE | PsA | ACR20 response at week 16: 38.2% vs. 20.2% placebo | p = 0.004 |

| PALACE 1–4 | PsA | Significant improvement in disease activity scores | p < 0.0001 |

Case Studies

Recent case studies further illustrate the effectiveness of Apremilast in challenging scenarios:

- Pemphigus Vulgaris : A patient with severe pemphigus vulgaris showed marked improvement after treatment with Apremilast, which stabilized keratinocyte adhesion and reduced blister formation .

- Anti-p200 Pemphigoid : Another case highlighted the efficacy of Apremilast in managing subepidermal autoimmune bullous diseases resistant to conventional therapies .

Safety Profile

Apremilast has generally been well-tolerated across various populations. In a post-marketing surveillance study involving Japanese patients:

- Adverse reactions were reported in 29.4% of patients, mostly gastrointestinal disorders.

- Serious adverse reactions were rare (0.7%), with no fatalities or serious infections noted .

The safety profile aligns with findings from multiple clinical trials indicating that most adverse events occur within the first month of treatment but are manageable.

Q & A

Q. What is the mechanistic basis for apremilast’s anti-inflammatory effects, and how does this inform experimental design in preclinical studies?

Apremilast selectively inhibits phosphodiesterase-4 (PDE4), elevating intracellular cAMP levels, which modulates pro-inflammatory cytokines (e.g., TNF-α, IL-17, IL-23) and enhances anti-inflammatory mediators (e.g., IL-10) . Preclinical studies should measure PDE4 activity in target tissues (e.g., synovial fluid in arthritis models) and downstream cytokine profiles using ELISA or multiplex assays. For example, McCann et al. (2010) demonstrated apremilast’s suppression of TNF-α in rheumatoid synovial cells via cAMP/PKA pathway analysis .

Q. How are randomized controlled trials (RCTs) structured to evaluate apremilast’s efficacy in moderate-to-severe psoriasis?

Phase III trials like ESTEEM 1/2 used a double-blind, placebo-controlled design with primary endpoints such as ≥75% improvement in Psoriasis Area Severity Index (PASI-75) at 16 weeks. Patients received apremilast 30 mg BID after a 5-day titration. Secondary endpoints included Dermatology Life Quality Index (DLQI) and static Physician Global Assessment (sPGA). These trials highlighted a 33-41% PASI-75 response rate vs. placebo (5-6%) .

Q. What are common adverse events (AEs) associated with apremilast, and how are they monitored in long-term studies?

Diarrhea (18.5%), nausea (16.1%), and headache (10.1%) are most frequent, typically resolving within 4 weeks. Long-term safety analyses (e.g., pooled ESTEEM data over 156 weeks) use AE reporting, laboratory monitoring (renal/hepatic function), and patient withdrawal rates. AE rates decrease over time, with no cumulative toxicity .

Advanced Research Questions

Q. How can Box-Behnken design optimize chromatographic methods for apremilast quantification in pharmacokinetic studies?

Chaudhari & Shirkhedkar (2023) employed a 3-factor, 3-level Box-Behnken design to optimize retention time, theoretical plates, and tailing factor in RP-HPLC. Independent variables (methanol %, pH, flow rate) were modeled via response surface methodology. The optimal conditions (70:30 methanol-water, pH 3.5, 1 mL/min flow) achieved 99.4–101.5% accuracy, validated per ICH guidelines .

Q. How do real-world persistence rates of apremilast compare with clinical trial outcomes, and what factors explain discrepancies?

Observational studies (e.g., OTELO, Belgium) report 6-month persistence rates of 50–60%, lower than RCTs (∼70%). Contributing factors include lack of structured titration, comorbid conditions, and patient expectations. Real-world analyses use Kaplan-Meier survival curves and Cox regression to identify predictors (e.g., prior biologic exposure, baseline DLQI) .

Q. What methodologies identify apremilast’s novel therapeutic applications, such as alcohol-use disorder (AUD)?

Mangieri et al. (2023) combined pre-clinical (mouse binge-drinking models with nucleus accumbens microdialysis) and clinical approaches (11-day RCT in AUD patients). Apremilast reduced alcohol intake by 45% vs. placebo, validated via fMRI and blood ethanol levels. Mechanistic studies focused on PDE4’s role in reward pathways .

Q. How are cytokine biomarkers used to assess apremilast’s efficacy in psoriasis patients?

Kubano (2022) quantified 15 cytokines (e.g., IL-17A, IL-23) in lesional/non-lesional skin biopsies via Luminex assays at baseline, 14, and 26 weeks. Apremilast reduced IL-17A by 62% and IL-23 by 48% in lesional skin, correlating with PASI scores (r = 0.72). Non-lesional cytokine levels aligned with healthy controls, confirming tissue-specific modulation .

Q. What statistical methods analyze contradictory efficacy data across apremilast subgroups (e.g., psoriasis severity, comorbidities)?

Subgroup analyses (e.g., PROMINENT study) stratify patients by baseline sPGA, special area involvement (scalp/nails), or tobacco use. Logistic regression models adjust for covariates, while 95% CIs assess significance. For example, apremilast achieved PPPASI-50 in 52% of smokers vs. 38% non-smokers (p = 0.12), highlighting sample size limitations .

Q. How does apremilast interact with methotrexate in rheumatoid arthritis models, and what experimental designs validate synergy?

Co-administration studies in murine arthritis models measure additive/synergistic effects via joint histopathology and serum adenosine A2A receptor (A2AR) levels. McCann et al. (2015) showed apremilast + methotrexate reduced synovitis scores by 58% vs. monotherapy (32%), linked to A2AR upregulation .

Q. What data-mining approaches identify apremilast-related adverse events in pharmacovigilance databases?

FAERS database analysis (2014–2023) used reporting odds ratio (ROR) and Bayesian confidence propagation neural network (BCPNN) to detect signals (e.g., suicidal ideation: ROR = 2.1, IC025 = 0.3). Stratification by age/sex revealed higher gastrointestinal AEs in females (61.4% of reports) .

Contradictory Data Analysis

- Clinical vs. Real-World Efficacy : While ESTEEM trials reported 41% PASI-75 at 16 weeks, real-world studies (OTELO) noted 34% due to stricter reimbursement criteria and heterogeneous populations. Sensitivity analyses adjust for prior treatment failure rates .

- Biomarker Consistency : Pathan et al. (2012) found apremilast reduced RANKL and sclerostin in ankylosing spondylitis but lacked clinical correlation. Subsequent studies recommend combining biomarkers (e.g., MMP-3) with imaging endpoints (MRI inflammation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。